Home > Products > Screening Compounds P2814 > Benzimidazole derivative 15
Benzimidazole derivative 15 -

Benzimidazole derivative 15

Catalog Number: EVT-10964888
CAS Number:
Molecular Formula: C30H33F8N5O3
Molecular Weight: 663.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzimidazole derivatives, including Benzimidazole derivative 15, are a significant class of organic compounds characterized by their fused benzene and imidazole rings. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Benzimidazole derivative 15 is particularly noted for its potential as a pharmacological agent, specifically as a ligand for metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neurological disorders .

Source and Classification

Benzimidazole derivative 15 is synthesized from o-phenylenediamine and aldehydes through various reaction pathways. It is classified under the category of heterocyclic compounds, specifically within the benzimidazole family. The synthesis of this compound often involves modifications that enhance its pharmacological efficacy and selectivity towards specific biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of Benzimidazole derivative 15 typically employs several well-established methods:

  1. Condensation Reactions: A common approach involves the condensation of o-phenylenediamine with aldehydes. This method is favored for its simplicity and efficiency, yielding high product purity and yield .
  2. One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that utilize catalysts such as cobalt nanocomposites or nickel-decorated silica materials. These methods allow for the simultaneous formation of multiple derivatives with improved yields and reduced reaction times .
  3. Catalytic Approaches: Various catalysts, including magnesium oxide and iron-based catalysts, have been employed to facilitate the reaction under mild conditions, enhancing the sustainability of the synthesis process .

The synthesis typically follows a two-step process:

  • Formation of an imine intermediate through condensation.
  • Cyclization to form the benzimidazole core.
Molecular Structure Analysis

Structure and Data

Benzimidazole derivative 15 features a distinct molecular structure characterized by a fused benzene and imidazole ring system. The molecular formula is C₁₈H₁₈N₂O, with a molecular weight of approximately 432.45 g/mol. Key structural data includes:

  • Topological Polar Surface Area (TPSA): 49.66 Ų
  • Hydrogen Bond Donors (HBD): 1
  • Log P (octanol-water partition coefficient): 3.30, indicating moderate lipophilicity which is crucial for blood-brain barrier penetration .
Chemical Reactions Analysis

Reactions and Technical Details

Benzimidazole derivative 15 participates in various chemical reactions typical for benzimidazole compounds:

  1. Reductive Amination: This reaction is crucial in synthesizing Benzimidazole derivative 15 from its precursors, involving the reduction of imines formed during the initial condensation step.
  2. Functionalization: The compound can undergo further functionalization at various positions on the aromatic ring, allowing for the development of derivatives with tailored biological activities.
  3. Pharmacological Screening: The synthesized compound is evaluated for its binding affinity to mGluR2 using in vitro assays, which assess its potential as a therapeutic agent .
Mechanism of Action

Process and Data

The mechanism of action for Benzimidazole derivative 15 primarily revolves around its interaction with mGluR2 receptors in the central nervous system. Upon binding to these receptors, it modulates glutamate signaling pathways that are often dysregulated in neurodegenerative diseases:

  • Receptor Binding: The compound exhibits high affinity for mGluR2, promoting receptor activation which can lead to downstream effects such as neuroprotection or modulation of synaptic plasticity.
  • Inhibition of P-glycoprotein: Preliminary studies suggest that Benzimidazole derivative 15 may act as a substrate for P-glycoprotein, influencing its bioavailability and central nervous system penetration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Benzimidazole derivative 15 exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 120-140 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are significant when considering the formulation of this compound for therapeutic use .

Applications

Scientific Uses

Benzimidazole derivative 15 has several promising applications in scientific research:

  1. Pharmacology: It serves as a lead compound in developing new treatments for neurological disorders by targeting mGluR2 receptors.
  2. Drug Development: Ongoing studies focus on optimizing its structure to enhance potency and selectivity while minimizing side effects.
  3. Imaging Agents: Due to its favorable pharmacokinetic properties, it may also be explored as a potential radioligand for positron emission tomography imaging to study mGluR2 activity in vivo .
Introduction to Benzimidazole Scaffolds in Modern Drug Discovery

Historical Evolution of Benzimidazole Pharmacophores

The benzimidazole nucleus, a bicyclic aromatic heterocycle comprising fused benzene and imidazole rings, emerged as a critical pharmacophore following its identification in vitamin B₁₂ degradation products in the late 1940s [4] [9]. This discovery catalyzed extensive research into its synthetic accessibility and bioactivity potential. Early synthetic routes involved condensation of ortho-phenylenediamine with formic acid or trimethyl orthoformate, establishing a foundation for structural diversification [4] [10]. By the 1960s, derivatives like thiabendazole demonstrated potent anthelmintic activity, validating benzimidazole’s therapeutic relevance and spurring development of broad-spectrum agents such as albendazole and mebendazole [9]. The scaffold’s capacity to mimic purine nucleotides facilitated interactions with biological macromolecules, enabling applications beyond antiparasitics, including proton-pump inhibitors (omeprazole) and antihypertensives (telmisartan) [3] [6].

Table 1: Historical Milestones in Benzimidazole Drug Development

Time PeriodKey AdvancementRepresentative AgentTherapeutic Area
1940sIdentification in vitamin B₁₂ metabolism-Biochemical discovery
1960sFirst anthelmintic benzimidazolesThiabendazoleAntiparasitic
1980sProton-pump inhibitorsOmeprazoleAntiulcer
2000sAngiotensin II receptor blockersTelmisartanAntihypertensive
2010s-PresentTargeted anticancer agentsAbemaciclibOncology

Significance as Privileged Structures in Targeted Therapy

Benzimidazole derivatives exemplify "privileged structures" due to their intrinsic ability to bind diverse biological targets through modular structural tuning. This versatility arises from:

  • Molecular recognition properties: The scaffold’s hydrogen bond donor/acceptor sites (imidazole N-H, N atoms) and aromatic planar geometry enable interactions with enzymes, receptors, and nucleic acids. These features facilitate reversible binding to ATP pockets, DNA grooves, and allosteric sites [3] [6] [10].
  • Structural plasticity: Substituents at N1, C2, C5, and C6 positions profoundly modulate activity profiles. For instance, electron-withdrawing groups at C2 enhance antimicrobial effects, while arylalkyl chains at N1 improve kinase affinity [5] [7] [9].
  • Therapeutic breadth: Optimized derivatives exhibit clinically validated activities:
  • Antimicrobials: Fluorinated benzimidazoles disrupt microbial nucleic acid synthesis [9] [10].
  • Anticancer agents: 2-Phenylbenzimidazoles inhibit sirtuins (SIRT1/2) and cyclin-dependent kinases, inducing apoptosis [7] [8].
  • Antivirals: Bis-benzimidazoles block viral polymerases via competitive nucleotide mimicry [9].

Table 2: Structure-Activity Relationship (SAR) of Benzimidazole Modifications

Modification SiteFunctional GroupBiological Consequence
N1-positionAlkyl chainsEnhanced cell membrane penetration
C2-positionThioether/imidazoleImproved antiparasitic activity
C2-positionAryl rings with halogensIncreased kinase inhibition potency
C5/C6-positionsElectron-donating groupsAugmented DNA intercalation capability
Fused ringsTriazolo/tetrahydropyridineMultitarget inhibition (e.g., antimicrobial + anticancer)

Position of Benzimidazole Derivative 15 in Precision Medicine

Benzimidazole derivative 15, chemically designated as C₃₀H₃₃F₈N₅O₃, represents a strategically optimized anti-parasitic agent developed to overcome limitations of existing therapies like albendazole [1] [2]. Its design incorporates a fluorinated arylthioether moiety at C2 and a pyridyl extension at N1, enhancing target specificity and metabolic stability.

Unique Structural Attributes

  • Chemical composition: The molecular structure features eight fluorine atoms (F₈) that increase lipophilicity and bioavailability, alongside a tertiary nitrogen (N₅) enabling salt formation for solubility adjustments [1].
  • Targeted mechanism: Unlike broad-spectrum benzimidazoles that disrupt microtubule assembly, derivative 15 (research code RCB15) exerts precision effects by modulating energy metabolism in parasites. In vitro studies in Taenia crassiceps cysticerci demonstrate:
  • Suppression of glucose uptake by 40–60%
  • Redirection of metabolic flux toward β-oxidation (evidenced by 3.8-fold elevated acetate)
  • Depletion of β-hydroxybutyrate (−70%), indicating acetyl-CoA diversion from ketogenesis [2].

Table 3: Metabolic Effects of Benzimidazole Derivative 15 in Parasites

Metabolic ParameterChange vs. Untreated ControlsMechanistic Implication
Glucose uptake↓ 55%Glycolysis inhibition
Pyruvate concentration↓ 48%Suppressed gluconeogenesis
Acetate production↑ 280%Enhanced fatty acid β-oxidation
β-Hydroxybutyrate levels↓ 70%Redirected acetyl-CoA flux
LactateUndetectableOxidative phosphorylation maintenance

Emerging Applications in Oncology

Recent profiling indicates derivative 15’s potential repurposing in oncology:

  • Sirtuin inhibition: Structural analogs demonstrate SIRT2 inhibition (IC₅₀ = 45.12 μM), inducing hyperacetylation of p53 and cancer cell apoptosis in breast cancer models (MCF-7, MDA-MB-468) [7].
  • Neddylation pathway disruption: Analogous benzimidazoles inhibit NEDD8-activating enzyme (NAE), stabilizing tumor suppressors like p27 and Wee1 at IC₅₀ values of ~5.51 μM [5].
  • Drug resistance mitigation: Fluorine atoms may reduce susceptibility to efflux pumps, retaining efficacy in albendazole-resistant strains [2] [10].

These attributes position derivative 15 as a versatile scaffold for developing targeted therapies against parasitic diseases and malignancies, embodying the precision medicine paradigm through selective pathophysiological interference.

Properties

Product Name

Benzimidazole derivative 15

IUPAC Name

6-(2,2-difluoroethoxy)-2-[5-[(2,2-dimethylpropanoylamino)methyl]-2-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)cyclohexyl]-3H-benzimidazole-5-carboxamide

Molecular Formula

C30H33F8N5O3

Molecular Weight

663.6 g/mol

InChI

InChI=1S/C30H33F8N5O3/c1-28(2,3)26(45)39-13-15-4-9-19(30(36,37)38)20(10-15)41-27-42-21-11-18(23(12-22(21)43-27)46-14-24(31)32)25(44)40-17-7-5-16(6-8-17)29(33,34)35/h4,9-12,16-17,24H,5-8,13-14H2,1-3H3,(H,39,45)(H,40,44)(H2,41,42,43)

InChI Key

QUJFMVVWDBGGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)C(F)(F)F)NC2=NC3=C(N2)C=C(C(=C3)OCC(F)F)C(=O)NC4CCC(CC4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.